molecular formula C25H40O3 B600275 (Z)-p-Coumarate hexadecyl CAS No. 150113-06-7

(Z)-p-Coumarate hexadecyl

Cat. No.: B600275
CAS No.: 150113-06-7
M. Wt: 388.58
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-p-Coumarate hexadecyl, also known as hexadecyl (Z)-3-(4-hydroxyphenyl)prop-2-enoate, is a naturally occurring alkyl hydroxy cinnamate (AHC) that is the geometric isomer of (E)-hexadecyl p-coumarate. This compound is part of a broader class of phenolic esters derived from p-coumaric acid, a hydroxycinnamic acid naturally sourced from medicinal plants and human dietary sources . These alkyl hydroxy cinnamates are often found esterified with fatty alcohols in plant tissues, where they play defense roles in plant physiology . The specific (Z) configuration can interconvert with the (E)-isomer, particularly upon exposure to daylight, which is a significant aspect of its chemical behavior . The primary research applications of this compound and its analogues are multifaceted, leveraging its inherent chemical properties. Key areas of investigation include its function as an antioxidant for stabilizing oils and fats in food science research, its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial plasma membranes, and its use in cosmetic science as a UV-absorbing component in studies developing sunscreen formulations . Furthermore, its anti-inflammatory properties and inhibitory effects on specific DNA polymerases make it a compound of interest in pharmacological and anticancer research . The long, hydrophobic 16-carbon alkyl chain contributes to its variable lipophilicity, influencing its interaction with biological membranes and its overall bioavailability in experimental models . The mechanism of action for biological activity is often structure-dependent. The phenolic group on the aromatic ring is responsible for free radical scavenging, leading to antioxidant effects through the formation of a resonance-stabilized phenoxyl radical . For its antifungal properties, studies on similar alkyl p-coumarates indicate a mechanism that involves the disruption of the plasma membrane of fungal cells . In pharmacological contexts, related p-coumarate esters have been shown to induce cell death in parasites by increasing reactive oxygen species (ROS) and causing a loss of mitochondrial membrane potential, ultimately leading to necrosis . The fine-tuning of structural features, such as the isomerization of the olefinic bond from (E) to (Z), is an active area of investigation to understand its impact on molar absorption coefficients and biological potency . ATTENTION: This product is for research and development purposes only. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic use, or for consumption in any form.

Properties

CAS No.

150113-06-7

Molecular Formula

C25H40O3

Molecular Weight

388.58

Origin of Product

United States

Occurrence and Distribution in Biological Systems

Natural Sources and Organismal Contexts

(Z)-p-Coumarate hexadecyl, often found alongside other related alkyl esters, has been identified in several plant species. Its occurrence is frequently part of a complex mixture of secondary metabolites.

The presence of hexadecyl p-coumarate has been confirmed in various plants, most notably within the genus Ipomoea. In sweet potato (Ipomoea batatas), methanol (B129727) extracts of the vine latex contain a mixture of hexadecyl, octadecyl, and eicosyl p-coumarates. researchgate.netacs.org Both the (Z) and (E) isomers of these esters are present in the plant. researchgate.netacs.org The compound has also been reported in the leaves of Ipomoea carnea and the root extract of Ipomoea asarifolia. mdpi.comjrespharm.com

While direct identification of the hexadecyl ester in Araucaria angustifolia is not specified in the reviewed literature, closely related compounds, the (E) and (Z) isomers of octadecyl p-coumarate, have been isolated from its undifferentiated callus tissue, seeds, and roots. nih.govnih.gov Similarly, in maize (Zea mays), the presence of the shorter chain methyl (Z)-p-coumarate has been reported in the stems, indicating the plant's capacity to produce Z-isomers of p-coumarate esters. researchgate.netnih.gov

Plant SpeciesScientific NameCompound(s) IdentifiedReference
Sweet PotatoIpomoea batatas (L.) Lam.This compound, (E)-p-Coumarate hexadecyl, and other alkyl esters researchgate.netacs.org
Ginger-leaf Morning GloryIpomoea asarifoliaHexadecyl-p-coumarate mdpi.com
Bush Morning GloryIpomoea carneaHexadecyl p-coumarate jrespharm.com
Paraná PineAraucaria angustifolia(Z)-p-Coumarate octadecyl (related compound) nih.govnih.gov
MaizeZea mays L.Methyl (Z)-p-coumarate (related compound) researchgate.net

The distribution of this compound within plants is not uniform, with concentrations varying significantly between different tissues. In Ipomoea batatas, the highest concentrations of p-coumarate esters are found in the latex exuded from the vine and roots. researchgate.netuniversiteitleiden.nl Specifically, the root latex of the 'Jewel' sweet potato cultivar contains levels of these esters that are 2 to 10 times higher than in the vine latex. researchgate.netacs.org

The compound has been specifically identified in the roots of Ipomoea asarifolia. mdpi.com In Araucaria angustifolia, the related octadecyl p-coumarate isomers have been localized in the seeds, roots, and undifferentiated callus tissue. nih.gov This tissue-specific accumulation suggests a targeted biological role for these compounds. cirad.fr

TissuePlant SpeciesCompoundReference
Latex (Vine and Root)Ipomoea batatasThis compound researchgate.netacs.orguniversiteitleiden.nl
RootIpomoea asarifoliaHexadecyl-p-coumarate mdpi.com
VineIpomoea batatasThis compound researchgate.netacs.org
SeedsAraucaria angustifolia(Z)-p-Coumarate octadecyl (related)

Plant Species Distribution (e.g., Ipomoea batatas, Araucaria angustifolia, Zea mays)

Isomeric Profile and Relative Abundance (Z- vs. E-Isomers)

This compound exists as a geometric isomer of (E)-p-Coumarate hexadecyl, differing in the configuration around the carbon-carbon double bond of the p-coumarate moiety. In nature, these isomers often coexist, though their relative abundance can vary significantly.

Research on Ipomoea batatas has shown that the (E)-isomer is the predominant form. researchgate.netacs.org In the vine latex of four sweet potato cultivars, the levels of (Z)-esters were found to be only 1/10 to 1/20 of the levels of the corresponding (E)-isomers. researchgate.netacs.org A similar pattern was observed in the root latex, where the ratio of (E)-esters to (Z)-esters was between 7- and 14-fold. researchgate.netacs.org Despite its lower abundance, the concentration of (Z)-esters, including the C16 variant, showed a close correlation with resistance to the sweet potato weevil (Cylas formicarius), suggesting a potential role in plant defense. researchgate.netacs.orguniversiteitleiden.nl

In Ipomoea carnea, the active antifungal fraction was identified as a mixture of (E)- and (Z)-octadecyl p-coumarate. researchgate.netgrafiati.com Studies have noted that while the isomers can be separated for analysis, the (Z) form can partly convert to the more stable (E) form when exposed to daylight. researchgate.netscience.gov

Plant SourceTissueIsomer ProfileReference
Ipomoea batatasVine Latex(E)-isomer is predominant; (Z)-isomer is 1/10 to 1/20 of the (E)-isomer level. researchgate.netacs.org
Ipomoea batatasRoot LatexThe ratio of (E)-esters to (Z)-esters is 7-14 fold. researchgate.netacs.org
Ipomoea carneaLeavesActive fraction is a mixture of (E)- and (Z)-octadecyl p-coumarate. researchgate.netgrafiati.com
Araucaria angustifoliaCallusBoth (E)- and (Z)-isomers of octadecyl p-coumarate are present. nih.gov

Biosynthesis and Biogenetic Pathways

Precursor Metabolism: p-Coumaric Acid Biogenesis

The primary precursor, p-coumaric acid, is a hydroxycinnamic acid synthesized in plants and microorganisms through various metabolic routes.

Shikimate Pathway Derivations (Phenylalanine/Tyrosine)

In most plants and many microorganisms, p-coumaric acid originates from the shikimate pathway, which produces the aromatic amino acids phenylalanine and tyrosine. researchgate.netnih.goveuropeanreview.org This central metabolic pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate through a series of seven enzymatic steps. nih.govnih.govresearchgate.net Chorismate is a critical branch-point intermediate for the synthesis of all three aromatic amino acids. nih.govresearchgate.netoup.com

The biosynthesis of p-coumaric acid from phenylalanine and tyrosine involves two main routes:

From Phenylalanine: The most common pathway in plants involves the deamination of L-phenylalanine to form cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) . researchgate.netmdpi.com Subsequently, Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the para position to yield p-coumaric acid. mdpi.comresearchgate.net

From Tyrosine: An alternative, more direct route exists where Tyrosine Ammonia-Lyase (TAL) , an enzyme with homology to PAL, directly catalyzes the non-oxidative deamination of L-tyrosine to produce p-coumaric acid. nih.govmdpi.com Some PAL enzymes also exhibit TAL activity, allowing them to use tyrosine as a substrate. mdpi.com

The table below summarizes the key enzymes involved in the primary biosynthesis of p-coumaric acid from the shikimate pathway.

EnzymeAbbreviationSubstrate(s)ProductOrganism Type
Phenylalanine Ammonia-LyasePALL-PhenylalanineCinnamic acidPlants, Fungi, Bacteria
Cinnamate 4-HydroxylaseC4HCinnamic acidp-Coumaric acidPlants
Tyrosine Ammonia-LyaseTALL-Tyrosinep-Coumaric acidSome Bacteria, Plants

Alternative Biosynthetic Routes (e.g., Diazotization-Dependent Deamination in Microorganisms)

Beyond the canonical shikimate pathway derivations, microorganisms have evolved unique routes for p-coumaric acid synthesis. A notable example is the diazotization-dependent deamination pathway discovered in the actinomycete Kutzneria albida. nih.govnih.gov This complex pathway is distinct from the typical PAL/TAL-mediated synthesis and involves a specialized gene cluster (cma). nih.govnih.govgrafiati.com

The proposed biosynthesis in K. albida begins with 3,4-dihydroxybenzoic acid (3,4-AHBA), which is loaded onto a carrier protein. nih.gov Through the action of a highly reducing type II polyketide synthase system, this is converted to 3-aminocoumaric acid (3-ACA). nih.gov The key step involves the enzyme CmaA6 , an ATP-dependent diazotase, which converts 3-ACA into 3-diazocoumaric acid (3-DCA) using nitrous acid. nih.govwiley.com Finally, a reductase catalyzes the denitrification of 3-DCA to yield p-coumaric acid. nih.gov This pathway highlights the metabolic diversity in microbes for producing common plant secondary metabolites. nih.gov

The key enzymes identified in the Kutzneria albida diazotization pathway are detailed in the table below.

Enzyme/SystemGene(s)FunctionSubstrate(s)Product
Highly Reducing Type II Polyketide SynthaseCmaA4, CmaA5, CmaB, CmaGSynthesis of the coumaric ring3,4-AHBA-carrier protein, Malonyl-carrier protein3-Aminocoumaric acid (3-ACA)
ATP-dependent DiazotaseCmaA6Diazotization of the amino group3-Aminocoumaric acid (3-ACA), Nitrous acid, ATP3-Diazocoumaric acid (3-DCA)
Denitrifying Reductase (putative)CmaA7 (by analogy to AvaA7)Denitrification3-Diazocoumaric acid (3-DCA), NADPHp-Coumaric acid

Enzymatic Esterification Mechanisms

The final step in the biosynthesis of (Z)-p-Coumarate hexadecyl is the formation of an ester bond between the carboxyl group of p-coumaric acid and the hydroxyl group of hexadecanol (B772) (a C16 fatty alcohol). This reaction is catalyzed by specific enzymes.

Acyl Transferase Involvement

The esterification is mediated by acyltransferases, a large family of enzymes that catalyze the transfer of acyl groups. oup.com In the context of hydroxycinnamic acid esters, members of the BAHD family of acyltransferases are frequently involved. oup.com These enzymes typically use an activated form of p-coumaric acid, most commonly p-Coumaroyl-CoA , as the acyl donor. researchgate.net

The reaction proceeds with the transferase catalyzing the nucleophilic attack of the hydroxyl group of hexadecanol on the thioester bond of p-Coumaroyl-CoA, releasing Coenzyme A and forming the p-coumarate ester. oup.commdpi.com While specific transferases for hexadecyl p-coumarate are not extensively characterized, enzymes like feruloyl-CoA transferase have been shown to catalyze the transfer of feruloyl-CoA to fatty alcohols and ω-hydroxyfatty acids, suggesting a similar mechanism for p-coumarate esters. oup.com Lipases have also been utilized in vitro for the synthesis of various phenolic acid esters, including those with long-chain alcohols. mdpi.comresearchgate.netgoogle.com

Fatty Acyl Reductase Roles

The second precursor, the long-chain fatty alcohol hexadecanol, is synthesized via the reduction of fatty acids. nih.gov This process is primarily carried out by Fatty Acyl-CoA Reductases (FARs) . labinsights.nlgoogle.com These enzymes catalyze the reduction of fatty acyl-CoAs or fatty acyl-ACPs (acyl carrier proteins) to their corresponding primary alcohols. nih.govnih.gov

The reduction generally occurs in a two-step process where the fatty acyl-CoA is first reduced to a fatty aldehyde intermediate, which is then further reduced to a fatty alcohol. nih.govlabinsights.nl Both steps are typically dependent on NADPH as the reducing agent. labinsights.nl In many organisms, a single fatty acyl-CoA reductase enzyme catalyzes both reductive steps without releasing the aldehyde intermediate. labinsights.nlgoogle.com The substrate for this pathway is hexadecanoyl-CoA (palmitoyl-CoA), a common fatty acid in cellular lipid metabolism. The FAR enzyme reduces hexadecanoyl-CoA to produce hexadecanol, which then becomes available for esterification with p-coumaroyl-CoA. nih.govoup.com

The general enzymatic steps for the synthesis of the hexadecanol precursor are outlined below.

EnzymeAbbreviationFunctionSubstrate(s)Product(s)
Fatty Acyl-CoA ReductaseFARTwo-step reduction of fatty acyl-CoAHexadecanoyl-CoA, NADPHHexadecanol, NADP+, Coenzyme A

Chemical Synthesis and Analog Development for Research Purposes

Chemo-Enzymatic Synthesis Methodologies

Chemo-enzymatic methods offer a green and selective alternative for the synthesis of p-coumarate esters. These methods often utilize lipases as biocatalysts, taking advantage of their ability to function in non-aqueous environments and their high selectivity, which can reduce the need for protecting groups and minimize side reactions. nih.gov

Lipase-Catalyzed Transesterification

Lipase-catalyzed transesterification is a widely used method for the synthesis of alkyl p-coumarates. mdpi.com This process typically involves the reaction of a simple p-coumarate ester, such as ethyl p-coumarate, with a long-chain alcohol like hexadecanol (B772) in the presence of a lipase (B570770). Immobilized lipases are particularly favored as they can be easily recovered and reused, enhancing the cost-effectiveness of the process.

One of the most effective biocatalysts for this transformation is the immobilized lipase B from Candida antarctica (CALB), often known by its commercial name, Novozym 435. researchgate.netethz.chnih.gov This enzyme has demonstrated high catalytic activity in the synthesis of various phenolic acid esters. researchgate.netnih.gov The reaction can be carried out in organic solvents or under solvent-free conditions. nih.govethz.ch In a typical procedure, ethyl p-coumarate and the desired fatty alcohol are heated, and the lipase is added to initiate the transesterification reaction. mdpi.com

The general reaction is as follows: p-Coumaric acid ethyl ester + Hexadecanol ---(Lipase)--> (Z/E)-p-Coumarate hexadecyl + Ethanol

Optimization of Enzymatic Reaction Conditions

The efficiency of the lipase-catalyzed synthesis of p-coumarate esters is influenced by several factors, and their optimization is key to achieving high yields.

Key parameters that are often optimized include:

Temperature: The reaction temperature affects both the enzyme's activity and stability. For instance, in the synthesis of ferulic acid esters using CALB, the optimal temperature was found to be 60°C. researchgate.net

Solvent: The choice of solvent can significantly impact the reaction. Non-polar solvents like heptane (B126788) have been shown to be suitable for esterification reactions catalyzed by CALB. scielo.br In some cases, solvent-free systems are employed to create a more environmentally friendly process. nih.gov

Substrate Molar Ratio: The ratio of the acyl donor (e.g., ethyl p-coumarate) to the alcohol can influence the reaction equilibrium and yield. An excess of the alcohol is often used to drive the reaction towards product formation. scielo.br

Enzyme Concentration: The amount of lipase used is a critical parameter. While a higher enzyme concentration can increase the reaction rate, it also adds to the cost.

Water Activity: Low water content is crucial for shifting the thermodynamic equilibrium towards synthesis rather than hydrolysis. nih.gov Molecular sieves are sometimes added to the reaction mixture to remove the water produced during esterification.

The table below summarizes the optimization of various parameters for the synthesis of different alkyl coumarates.

Table 1: Optimization of Enzymatic Synthesis of Alkyl Coumarates
ProductLipase SourceOptimal Temperature (°C)SolventKey FindingsReference
Methyl, Ethyl, Propyl, Butyl coumarateBacillus licheniformis SCD11501 (celite-bound)55Water-free mediumYields of 55.1-69.0% were achieved by optimizing incubation time, molar concentration of reactants, and biocatalyst concentration. organic-chemistry.org
Ethyl and Lauryl ferulateCandida antarctica B (immobilized)60Diisopropyl etherMaximum yields of 89% and 85% for ethyl and lauryl ferulate, respectively. researchgate.net
Methyl and Ethyl butyrateCandida antarctica B (immobilized on magnetic nanoparticles)25HeptaneAchieved >90% conversion by optimizing temperature, substrate concentration, and molar ratio. scielo.br
Dihydroxylated coumarate estersNovozym 43575-Enzymatic transesterification was successful for producing longer alkyl chain dihydroxylated esters. mdpi.com

Chemical Synthetic Strategies

Traditional chemical synthesis provides a robust and scalable approach to producing (Z)-p-Coumarate hexadecyl and its isomers. Esterification reactions are the cornerstone of these synthetic routes.

Esterification Reactions (e.g., Mitsunobu Reaction, Acid-Catalyzed Approaches)

Mitsunobu Reaction:

The Mitsunobu reaction is a versatile and widely used method for the synthesis of esters from primary or secondary alcohols and carboxylic acids with inversion of stereochemistry at the alcohol center. organic-chemistry.orgthermofisher.com The reaction is typically carried out under mild conditions using a redox system of triphenylphosphine (B44618) (TPP) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgorganic-synthesis.com

A general procedure for the Mitsunobu esterification to produce a p-coumarate ester involves dissolving the alcohol (e.g., hexadecanol), p-coumaric acid, and triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF). organic-synthesis.comresearchgate.net The mixture is cooled, and DIAD is added dropwise. organic-synthesis.com The reaction proceeds with the formation of a phosphonium (B103445) intermediate, which is then displaced by the carboxylate to form the ester. organic-chemistry.org This method is particularly noted for producing the (E)-isomer due to the stereochemistry of the reaction.

Acid-Catalyzed Esterification (Fischer Esterification):

Fischer esterification is a classic method for producing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, commonly sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comsciencemadness.org The reaction is an equilibrium process, and to achieve high yields, it is often necessary to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus or by using the alcohol in large excess. masterorganicchemistry.comoperachem.com

For the synthesis of hexadecyl p-coumarate, p-coumaric acid and hexadecanol would be refluxed in a suitable solvent like toluene (B28343) with an acid catalyst. While this method is straightforward, it can sometimes lead to side reactions, especially with sensitive substrates. To circumvent issues like the low nucleophilicity of the carbonyl group in p-coumaric acid due to resonance, a multi-step approach involving protection of the phenolic hydroxyl group, activation of the carboxylic acid (e.g., conversion to an acid chloride), esterification, and subsequent deprotection may be employed. ukm.my

Table 2: Comparison of Chemical Synthesis Methods for p-Coumarate Esters
MethodReagents/CatalystSolventTemperatureYieldReference
Mitsunobu ReactionTriphenylphosphine, DIADTHFRoom Temperature>85%
Acid-Catalyzed EsterificationH₂SO₄Toluene110°C (Reflux)70-75%

Stereoselective Synthesis of (Z)- and (E)-Isomers

The biological activity of p-coumarate esters can be significantly influenced by the stereochemistry of the double bond in the p-coumarate moiety. Therefore, the stereoselective synthesis of either the (Z)- or (E)-isomer is of great interest for research purposes.

The (E)-isomer of p-coumarate esters is typically the more thermodynamically stable and is often the major product in many synthetic procedures. The Mitsunobu reaction, for instance, is known to produce the (E)-isomer with high selectivity.

The synthesis of the (Z)-isomer is more challenging and may require specific strategies. One approach involves the photochemical isomerization of the (E)-isomer to a mixture of (E) and (Z)-isomers, followed by separation using techniques like high-performance liquid chromatography (HPLC). science.govresearchgate.net Other methods for the stereoselective synthesis of (Z)-α,β-unsaturated esters could potentially be adapted for p-coumarates. nih.gov For example, certain Wittig-type reactions or other olefination methods can be tuned to favor the formation of the Z-alkene. science.gov

Synthesis of Structural Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

To investigate the structure-activity relationship (SAR) of this compound, a variety of structural analogs and derivatives are synthesized. These modifications typically involve altering the length of the alkyl chain, changing the substitution pattern on the aromatic ring, or modifying the ester linkage. nih.govmdpi.com The resulting compounds are then tested for their biological activities to determine which structural features are critical for their function. nih.govmdpi.com

For example, studies have shown that the length of the alkyl chain in p-coumarate esters plays a significant role in their biological activities, such as anticancer and antileishmanial effects. nih.govmdpi.com In some cases, increasing the lipophilicity by elongating the alkyl chain leads to enhanced activity, while in other cases, an optimal chain length is observed. nih.gov The presence and position of the hydroxyl group on the phenyl ring are also crucial for activity. mdpi.com

The table below presents a summary of synthesized p-coumarate analogs and their reported biological activities, which is instrumental in building an SAR profile.

Table 3: Structure-Activity Relationship of p-Coumarate Analogs
CompoundR Group (Ester)Biological ActivityKey FindingReference
Methyl p-coumarate-CH₃Antileishmanial, AntiplasmodialExhibited bioactivity against Plasmodium falciparum. nih.gov
Propyl p-coumarate-(CH₂)₂CH₃AntiplasmodialShowed low antiplasmodial activity. nih.gov
Hexyl p-coumarate-(CH₂)₅CH₃AntileishmanialDemonstrated the highest leishmanicidal potency among the tested derivatives. nih.gov
Dodecyl p-coumarate-(CH₂)₁₁CH₃AntileishmanialDisplayed high leishmanicidal activity. nih.gov
Tetradecyl p-coumarate-(CH₂)₁₃CH₃AnticancerSelectively active against MOLT-4 human lymphoblastic leukemia cells. mdpi.com
Hexadecyl p-coumarate-(CH₂)₁₅CH₃AnticancerSelectively active against MOLT-4 human lymphoblastic leukemia cells. mdpi.com
Octadecyl p-coumarate-(CH₂)₁₇CH₃Antifungal, DNA Polymerase InhibitionShowed strong inhibitory activity on DNA polymerases α and β. researchgate.net

Stereochemical Considerations and Isomerization Dynamics

(Z)- and (E)-Isomer Interconversion Mechanisms

The primary mechanism for the interconversion between (Z)- and (E)-p-coumarate hexadecyl is photoisomerization. This process is initiated by the absorption of light, typically in the ultraviolet (UV) spectrum. acs.orgnih.gov The p-coumarate portion of the molecule acts as a chromophore, the part of the molecule responsible for absorbing light energy.

Upon absorbing a photon, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). acs.orguea.ac.uk In this excited state, the energetic barrier to rotation around the central carbon-carbon double bond is significantly reduced. acs.org This allows for a rapid rotation, or twisting, of the molecule. The molecule then relaxes back to the ground state, potentially settling into the alternative isomeric form. This process of E → Z (trans to cis) or Z → E (cis to trans) isomerization occurs through a transient state known as a conical intersection. acs.org

Studies on various p-coumaric acid derivatives have shown that this photoisomerization can be a highly efficient process. researchgate.net For instance, research on octadecyl p-coumarate, a close structural analog of the hexadecyl ester, has demonstrated that the two isomers, once separated by techniques like High-Performance Liquid Chromatography (HPLC), will readily interconvert when exposed to daylight. researchgate.netscience.govthermsr.com This suggests a relatively low energy barrier for the light-induced isomerization.

While photoisomerization is the dominant mechanism, the specific environment, such as the solvent and pH, can influence the dynamics. For related compounds, the efficiency and direction of isomerization (E → Z vs. Z → E) can be pH-dependent. mdpi.com Theoretical studies also indicate that solvation can modify the potential energy surface of the excited state, affecting the barriers to isomerization. uea.ac.ukresearchgate.net

Environmental Factors Influencing Isomer Stability

The stability of the (Z) and (E) isomers of p-coumarate hexadecyl is not absolute; it is heavily influenced by external environmental factors. The most significant of these is light exposure.

Light Exposure: As established, light, particularly UV radiation, is the primary driver for the interconversion of (Z)- and (E)-isomers. nih.gov This has practical implications for the handling and storage of the compound. To maintain the isomeric purity of either (Z)- or (E)-p-coumarate hexadecyl, protection from light is essential. nih.gov Studies on related alkyl p-coumarates confirm that exposure to daylight is sufficient to cause partial conversion from one isomeric form to the other. researchgate.netscience.gov This phenomenon is observed in various p-coumaric acid derivatives, where light induces the isomerization of (E)-isomers into their corresponding (Z)-forms. nih.gov

Temperature: Temperature is another critical factor. While moderate temperatures may influence the rate of isomerization, higher temperatures can lead to chemical degradation of the compound. researchgate.net For long-term stability and to preserve the original isomeric composition, storage at low temperatures is recommended. nih.govnih.gov

pH: The pH of the surrounding medium can affect the stability of the p-coumarate structure. For p-coumaric acid itself, different ionic forms exist depending on the pH, which can influence its stability and reactivity. science.govresearchgate.net This suggests that the pH of a formulation or biological environment could play a role in the stability of its ester derivatives like hexadecyl p-coumarate.

The table below summarizes the key environmental factors and their effects on the stability of p-coumarate isomers.

Environmental FactorEffect on Isomer StabilityReferences
Light (Daylight, UV) Induces photoisomerization, causing interconversion between (Z) and (E) forms. nih.govresearchgate.netscience.govnih.gov
Temperature Low temperatures enhance stability; high temperatures can cause degradation. nih.govnih.govresearchgate.net
pH Can influence the ionic state and stability of the p-coumarate moiety. science.govmdpi.comresearchgate.net
Solvent/Medium Can modify the energy barriers for isomerization and affect stability. acs.orguea.ac.ukresearchgate.net

Implications of Isomerism in Biological Activity Assessment

The distinct three-dimensional structures of the (Z)- and (E)-isomers mean they can interact differently with biological targets such as enzymes and cellular membranes. This has significant implications for assessing the biological activity of hexadecyl p-coumarate.

Research on related p-coumarate esters has shown that the isomeric form is crucial to the compound's function. The (E)-isomer of p-coumarate derivatives is often reported to exhibit higher antioxidant and anti-inflammatory activity, which is attributed to a better molecular alignment with cellular targets.

This isomerization presents a challenge for biological assays. If a pure sample of one isomer is used, it may convert to a mixture of (E) and (Z) forms during the experiment, especially if conducted under ambient light. This can confound the results and make it difficult to attribute the observed activity to a single isomer. Therefore, when assessing biological activity, it is crucial to characterize the stereochemistry of the compound being tested and to control for environmental factors, like light, that could alter the isomeric composition.

The table below outlines the reported activities for isomers of a closely related compound, octadecyl p-coumarate.

Isomeric FormReported Biological ActivityKey Considerations for AssessmentReferences
(E)-isomer Typically higher antioxidant and anti-inflammatory activity.Better molecular alignment with targets is hypothesized.
(Z)-isomer Also contributes to antifungal activity.Activity assessment is complex due to light-induced conversion to the (E)-form. researchgate.net
Mixture of (E) and (Z) Confirmed antifungal activity against various plant pathogens.The active principle in several plant extracts; ratio of isomers can change. researchgate.netscience.govthermsr.commdpi.com

Biological and Mechanistic Studies Non Clinical Focus

Role in Plant-Pest Interactions and Defense Mechanisms

Herbivore Resistance in Agricultural Crops (e.g., Sweetpotato Weevil)

(Z)-p-Coumarate hexadecyl, along with other long-chain alkyl esters of p-coumaric acid, is a significant component of the latex found in sweet potato (Ipomoea batatas (L.) Lam.). nih.govresearchgate.netmdpi.com This latex serves as a crucial biochemical defense mechanism against insect herbivores. researchgate.netnih.gov Research has identified hexadecyl, octadecyl, and eicosyl p-coumarates as major phenolic compounds in the latex of various sweet potato cultivars. researchgate.netresearchgate.net

These p-coumarate esters have been directly implicated in conferring resistance to the sweetpotato weevil (Cylas formicarius), a major pest of the crop. researchgate.netscite.ai Studies involving the application of these compounds, including octadecyl p-coumarate, onto the surface of weevil-susceptible sweet potato varieties have demonstrated a reduction in feeding and oviposition (egg-laying) by the insects. The presence of these esters in the latex of resistant varieties suggests they are key factors in the plant's natural defense against weevil damage. scite.ai The defensive compounds are found in high concentrations in both the vine and root latex of the sweet potato plant. nih.govnih.govresearchgate.net

Correlation Between Isomer Concentration and Defensive Efficacy

The defensive properties of p-coumarate esters are not only linked to their presence but also to their specific chemical structure, particularly their isomeric form. Both the trans (E) and cis (Z) isomers of these esters are found in sweet potato latex, with the (E)-isomer typically being more abundant. researchgate.net However, compelling evidence points to the (Z)-isomers as the primary drivers of herbivore resistance.

A pivotal study analyzing the latex chemistry of different sweet potato cultivars found a strong inverse correlation between the concentration of (Z)-p-coumarate esters and the feeding acceptance by the sweetpotato weevil. nih.govresearchgate.netmdpi.com This indicates that higher levels of the (Z)-isomer lead to greater resistance. The correlation was quantified using the coefficient of determination (R²), which measures how well the feeding data can be predicted by the concentration of the (Z)-ester.

The results showed a remarkably strong relationship for the C18 and C20 esters, and a significant correlation for the C16 ester, this compound. researchgate.net This suggests that the (Z) configuration is critical for the defensive efficacy of these compounds against insect pests. researchgate.netnih.govresearchgate.net

Table 1: Correlation of (Z)-Ester Concentration with Sweetpotato Weevil Feeding

This table displays the coefficient of determination (R²) between the concentration of specific (Z)-p-coumarate esters in sweet potato latex and the leaf feeding index of the sweetpotato weevil. A higher R² value indicates a stronger correlation.

(Z)-p-Coumarate Ester Chain LengthCoefficient of Determination (R²) vs. Weevil FeedingReference
Hexadecyl (C16)0.71 researchgate.net
Octadecyl (C18)0.98 researchgate.net
Eicosyl (C20)0.96 researchgate.net

In Vitro Antimicrobial Research

Antifungal Efficacy Against Plant Pathogens (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Alternaria species)

This compound and its related alkyl esters have demonstrated notable antifungal properties against a range of plant pathogens in laboratory settings. Research on octadecyl p-coumarate, which exists as a mixture of (E) and (Z) isomers, has confirmed its efficacy. researchgate.net

Studies have shown that these compounds can inhibit the spore germination of fungi such as Alternaria alternata and Alternaria porri. researchgate.netscience.gov The antifungal activity has also been documented against other significant pathogens, including Cladosporium cucumerinum and Colletotrichum gloeosporioides. researchgate.netscience.gov

Furthermore, research into the broader class of p-coumarate fatty esters has established their effectiveness against Botrytis cinerea and Sclerotinia sclerotiorum, two destructive fungal pathogens affecting a wide variety of crops. nih.govresearchgate.net The lipophilic nature of the long alkyl chain, such as the hexadecyl group, is considered crucial for this antifungal action. nih.gov

Molecular Mechanisms of Fungal Membrane Destabilization

The primary mechanism of the antifungal action of this compound and similar alkyl p-coumarates is the disruption of the fungal cell membrane. The structure of these compounds, featuring a lipophilic (fat-loving) alkyl chain and a phenolic head, allows them to interact with and insert themselves into the plasma membrane of fungal cells. nih.gov

It has been established that alkyl chains of eight carbons or more are effective at destabilizing fungal membranes. nih.govresearchgate.net The hexadecyl (C16) chain of the subject compound is well within this effective range. The insertion of these molecules into the membrane disrupts its integrity, leading to increased permeability, leakage of essential cellular contents, and ultimately, cell death. nih.gov This direct action on the fungal membrane makes it a potent mechanism for inhibiting fungal growth. researchgate.net

Antiparasitic Activity and Molecular Target Identification (e.g., Leishmania braziliensis, Plasmodium falciparum enzyme inhibition)

Research into the broader class of p-coumaric acid esters has revealed potential antiparasitic activity, although studies have not focused specifically on the hexadecyl isomer. A study evaluating a series of p-coumarate alkyl esters against protozoan parasites found that activity varies with the length of the alkyl chain. nih.govmdpi.com

Against Leishmania braziliensis, the causative agent of leishmaniasis, the hexyl (C6) p-coumarate derivative was the most potent among those tested. nih.govnih.govmdpi.com Molecular docking simulations suggest that this compound may act by inhibiting key enzymes essential for the parasite's survival, such as aldehyde dehydrogenase (ALDH), mitogen-activated kinase protein (MPK4), and DNA topoisomerase 2 (TOP2). nih.govnih.govmdpi.com

In studies against Plasmodium falciparum, the parasite responsible for malaria, methyl (C1) p-coumarate demonstrated bioactivity. nih.govmdpi.comnih.gov While longer-chain esters like hexadecyl p-coumarate were not the most active compounds in these specific studies, the findings establish that the p-coumarate structure is a promising scaffold for the development of new antiparasitic agents. nih.govnih.gov

Enzymatic Modulation and Molecular Interactions

The interaction of this compound and its related analogues with various biological molecules has been a subject of scientific investigation, revealing specific inhibitory and modulatory effects. These interactions are primarily dictated by the compound's structure, featuring a phenolic head group and a long alkyl chain.

DNA Polymerase Inhibition Studies (Alpha and Beta Subunits)

Alkyl p-coumarates have been identified as noteworthy inhibitors of mammalian DNA polymerases, which are critical enzymes for DNA replication and repair. researchgate.net These compounds are considered potential cancer chemotherapeutic agents due to their ability to selectively inhibit these enzymes. researchgate.net

Studies involving a series of synthesized alkyl p-coumarates demonstrated that the length of the alkyl chain and the stereochemistry of the double bond influence the inhibitory activity. Specifically, octadecyl (C18) p-coumarates, which are structurally very similar to hexadecyl (C16) p-coumarate, have shown strong inhibitory effects against both DNA polymerase α and β. researchgate.netnih.gov The cis-isomer, corresponding to the (Z) configuration, has been found to be a potent inhibitor. conicet.gov.ar While direct inhibitory data for the hexadecyl ester is not as extensively detailed as for the octadecyl ester, the general structure-activity relationship suggests similar properties. For instance, hexadecyl-p-coumarate has been identified as active against human lymphoblastic leukemia cells. mdpi.com

The inhibitory concentrations for the closely related octadecyl p-coumarate isomers against DNA polymerase α and β are summarized below.

CompoundTarget EnzymeInhibitory Concentration (IC50)Source
Octadecyl cis-p-CoumarateDNA Polymerase α45.50 µM conicet.gov.ar
Octadecyl cis-p-CoumarateDNA Polymerase β32.10 µM conicet.gov.ar
Octadecyl trans-p-CoumarateDNA Polymerase α68.00 µM conicet.gov.ar
Octadecyl trans-p-CoumarateDNA Polymerase β23.10 µM conicet.gov.ar

Other Enzyme Activity Modulation (e.g., Aldehyde Dehydrogenase, Mitogen-Activated Kinase Protein, DNA Topoisomerase)

Beyond DNA polymerases, derivatives of p-coumaric acid have been investigated for their effects on other key enzymes.

DNA Topoisomerase: Alkyl p-coumarates have shown potent inhibitory activity against human DNA topoisomerases. A study on longer-chain esters revealed that docosyl (C22) p-coumarates were strong inhibitors of both topoisomerase I and II. nih.gov The (E)-isomer was a potent inhibitor of topoisomerase I, while the (Z)-isomer was a potent inhibitor of topoisomerase II. nih.gov This suggests that this compound could potentially exhibit similar inhibitory activity against topoisomerase II, although direct studies are needed for confirmation.

Aldehyde Dehydrogenase (ALDH) and Mitogen-Activated Kinase Protein (MAPK): While direct evidence for this compound is limited, in silico studies on p-coumaric acid derivatives have suggested potential inhibitory interactions with enzymes in protozoa like Leishmania braziliensis. These target enzymes include aldehyde dehydrogenase (ALDH) and mitogen-activated kinase protein (MPK4), which may be inhibited through van der Waals forces, hydrogen bonds, and hydrophobic interactions. mdpi.comresearchgate.net

Interaction with Cellular Components (e.g., Liposomes, Protein Kinase C)

The amphipathic nature of this compound facilitates its interaction with cellular membranes and associated proteins.

Interaction with Liposomes: The long alkyl chain allows the molecule to anchor within the lipid bilayer of membranes. Studies on the related compound octadecyl ferulate have demonstrated that it can stabilize liposomes against leakage. science.gov This interaction orients the phenolic portion of the molecule in the more hydrophilic region of the bilayer, which can influence membrane properties and the activity of membrane-bound proteins. science.gov

Protein Kinase C (PKC) Modulation: Alkyl cinnamates have been specifically designed and synthesized to study their interaction with Protein Kinase C (PKC) isoforms, which are crucial signaling enzymes. researchgate.net The 4-hydroxy phenyl moiety of p-coumaric acid is a key structural feature for this interaction. mdpi.com Molecular docking and in vitro binding studies with hexadecyl and octyl esters confirmed that these compounds interact with the C1b subdomains of PKCδ and PKCθ. mdpi.comresearchgate.net The analysis revealed that alkyl cinnamates bind to the same site as known activators, suggesting they can act as regulators of PKC activity. researchgate.net

Metabolic Engineering Approaches for Precursor Compound Production

The synthesis of this compound relies on the availability of its two main precursors: p-coumaric acid and 1-hexadecanol. Significant progress has been made in developing microbial cell factories for the sustainable production of these chemicals through metabolic engineering.

Production of p-Coumaric Acid

Microorganisms such as Escherichia coli and Saccharomyces cerevisiae have been engineered to produce p-coumaric acid from simple sugars. nih.govresearchgate.net The common strategy involves introducing a biosynthetic pathway from L-tyrosine or L-phenylalanine. Key engineering steps include:

Introducing essential enzymes like phenylalanine ammonia (B1221849) lyase (PAL) and cinnamate-4-hydroxylase (C4H). nih.govbiorxiv.org

Overexpressing genes in the upstream aromatic amino acid pathway to increase the precursor supply. researchgate.net

Deleting competing pathways to redirect carbon flux towards p-coumaric acid production. nih.gov

Optimizing cofactor (NADPH) availability, which is crucial for hydroxylase activity. nih.gov

OrganismKey Engineering StrategiesAchieved TiterSource
Escherichia coliPAL-C4H pathway expression, elimination of acetate (B1210297) pathways, NADPH cofactor engineering.1.5 g/L nih.gov
Saccharomyces cerevisiaeOverexpression of feedback-resistant enzymes (ARO4, ARO7), deletion of competing pathways (ARO10, PDC5).2.1 g/L researchgate.net
Saccharomyces cerevisiaeSystems biology approach, cultivation on xylose.242 mg/L researchgate.net

Production of 1-Hexadecanol

1-Hexadecanol, a C16 fatty alcohol, is produced by engineering the fatty acid metabolism of oleaginous yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica. nih.govfrontiersin.org The core of this strategy is the expression of a fatty acyl-CoA reductase (FAR), which converts fatty acyl-CoAs into their corresponding alcohols. nih.gov Further improvements have been achieved by:

Overexpressing acetyl-CoA carboxylase (ACC1) to boost the supply of malonyl-CoA, the building block for fatty acids. nih.govaimspress.com

Increasing the cytosolic pool of acetyl-CoA by expressing heterologous enzymes like ATP-citrate lyase. nih.govaimspress.com

Utilizing alternative carbon sources like xylose through the introduction of specific utilization pathways. researchgate.netnih.gov

OrganismKey Engineering StrategiesAchieved TiterSource
Saccharomyces cerevisiaeExpression of TaFAR, overexpression of ACC1, deletion of RPD3, expression of ATP-citrate lyase.1.1 g/L nih.govaimspress.com
Saccharomyces cerevisiaeIntroduction of xylose utilization pathway, promoter engineering.1.2 g/L (from xylose) researchgate.netnih.gov
Yarrowia lipolyticaExpression of TaFAR1 from Tyto alba.690.21 mg/L frontiersin.org

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for the isolation, separation, and quantification of (Z)-p-coumarate hexadecyl from various matrices. These methods leverage the compound's physicochemical properties to achieve high-resolution separation from other components, including its (E)-isomer.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used technique for the analysis of p-coumarate esters. measurlabs.commdpi.com This method allows for both the separation and quantification of this compound. The DAD acquires absorbance spectra across a range of wavelengths simultaneously, which aids in the identification of compounds and the assessment of peak purity. measurlabs.com

In a typical HPLC setup for analyzing p-coumarate derivatives, a reverse-phase C18 column is employed. nih.gov The mobile phase often consists of a gradient mixture of an aqueous solution containing a small percentage of acid, like formic acid, and an organic solvent such as acetonitrile. mdpi.comnih.gov The addition of acid to the mobile phase helps to improve peak shape and resolution. mdpi.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The (Z) and (E) isomers of p-coumarate hexadecyl can be separated and exhibit distinct retention times under optimized HPLC conditions. However, it is important to note that these isomers can undergo light-induced isomerization, which necessitates handling samples in light-protected conditions to ensure accurate quantification.

Table 1: Illustrative HPLC-DAD Parameters for p-Coumarate Analysis

ParameterValue/Description
Column WondaSil™ C18 (5 µm, 200 mm × 4.6 mm) mdpi.com
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile mdpi.com
Flow Rate 1.0 mL/min mdpi.com
Detection Diode Array Detector (DAD) nih.gov
Wavelengths 270, 310, 350, and 520 nm nih.gov
Column Temperature 30 °C mdpi.com
Injection Volume 20 µL mdpi.com

This table presents a generalized set of parameters based on common practices for the analysis of phenolic compounds and may require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC/MS) of Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of alkyl p-coumarates. researchgate.netresearchgate.net Due to the low volatility of these compounds, a derivatization step is typically required prior to GC-MS analysis. researchgate.netresearchgate.net A common derivatization method involves converting the phenolic hydroxyl group into a more volatile trimethylsilyl (B98337) (TMS) ether. researchgate.netfiu.edu This is often achieved by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent such as pyridine. researchgate.net

The derivatized sample is then injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra that are crucial for structural elucidation. The fragmentation patterns observed in the mass spectra of the TMS derivatives of p-coumarate esters provide characteristic ions that facilitate their identification. researchgate.netresearchgate.net This method has been successfully used to identify and characterize various long-chain n-alkyl p-coumarates in plant extracts. researchgate.netfiu.edu

Table 2: Example of a Derivatization and GC-MS Protocol

StepDescription
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) researchgate.net
Solvent Pyridine jksus.org
Reaction Conditions Heated at a specific temperature (e.g., 75 °C) for a set time (e.g., 30 minutes) researchgate.net
GC Column Capillary column suitable for separating long-chain alkyl esters
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Data Analysis Comparison of mass spectra with libraries (e.g., NIST) and published data jksus.org

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Metabolomics

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents a significant advancement in separation science, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. measurlabs.com In the context of metabolomics, UPLC-MS is a powerful tool for obtaining a comprehensive profile of metabolites, including this compound, in complex biological samples. nih.govnih.gov

The use of sub-2 µm particle size columns in UPLC systems allows for more efficient separations, resulting in sharper and narrower peaks. measurlabs.com When coupled with a mass spectrometer, it provides highly accurate mass measurements and fragmentation data, which are essential for the confident identification of compounds in complex mixtures. mdpi.com UPLC-MS-based metabolomics studies can reveal changes in the levels of specific metabolites, such as this compound, in response to various stimuli or in different biological states. nih.gov Sample preparation is a critical step to ensure the quality of the data, often involving extraction with a high-purity solvent to minimize contamination. measurlabs.com

Liquid Chromatography-Mass Spectrometry (LC-MS) in Negative Ion Mode

Liquid Chromatography-Mass Spectrometry (LC-MS) operated in the negative ion mode is particularly well-suited for the analysis of phenolic compounds like p-coumarate esters. In this mode, the mass spectrometer detects negatively charged ions, which are readily formed by phenolic compounds through the loss of a proton from the hydroxyl group.

For p-coumarate hexadecyl, the deprotonated molecule [M-H]⁻ would be the primary ion observed in the negative ion mode mass spectrum. This provides a highly specific and sensitive method for its detection and quantification. The high sensitivity of LC-MS in negative ion mode makes it an excellent choice for analyzing trace levels of this compound in various samples. The combination of chromatographic separation with mass spectrometric detection allows for the differentiation of isomers and the confident identification of the target compound even in complex matrices. nih.govresearchgate.net

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, HSQC for Isomer Differentiation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of organic molecules, including the differentiation of (E) and (Z) isomers of p-coumarate esters. researchgate.net

¹H NMR: The ¹H NMR spectrum provides information about the number and chemical environment of the protons in the molecule. For this compound, the vinyl protons of the p-coumarate moiety exhibit characteristic chemical shifts and coupling constants (J-values). The J-value for the vinyl protons in the (Z)-isomer is typically smaller (around 12-13 Hz) compared to the (E)-isomer (around 16 Hz), allowing for their differentiation. researchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The chemical shifts of the carbon atoms in the p-coumaroyl and hexadecyl moieties provide further confirmation of the compound's structure.

2D NMR: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguous assignment of all proton and carbon signals.

COSY experiments establish proton-proton correlations, helping to identify adjacent protons within the molecule.

HSQC correlates directly bonded proton and carbon atoms. mdpi.com This technique is particularly effective for confirming the isomerization and delineating the NMR signals of the (E) and (Z) isomers. researchgate.net

HMBC shows correlations between protons and carbons that are two or three bonds apart, which is essential for determining the connectivity of the different structural fragments, such as the ester linkage between the p-coumaric acid and hexadecanol (B772) moieties.

Table 3: Generic ¹H and ¹³C NMR Chemical Shift Ranges for p-Coumarate Esters

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Vinyl Protons (Z-isomer) ~5.8 (d, J ≈ 12-13 Hz), ~6.8 (d, J ≈ 12-13 Hz)~115-145
Aromatic Protons ~6.7-7.5~115-160
Ester Methylene (-O-CH₂-) ~4.1-4.2~60-65
Alkyl Chain (-CH₂-)n ~1.2-1.7~22-32
Terminal Methyl (-CH₃) ~0.8-0.9~14

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry Techniques (HR-ESIMS, CIMS for Structural Confirmation)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) and Chemical Ionization Mass Spectrometry (CIMS) are pivotal techniques for the structural confirmation of alkyl p-coumarates, including this compound. These methods provide precise mass measurements and fragmentation patterns that aid in unambiguous identification.

HR-ESIMS is particularly valuable for determining the elemental composition of a molecule with high accuracy. In the analysis of plant extracts, such as from Ipomoea carnea, HR-ESIMS has been used to tentatively identify various alkyl coumarates. phcogcommn.org For instance, in a partially purified fraction, a compound corresponding to hexadecyl coumarate was detected. phcogcommn.org The high mass accuracy of this technique, often below 5 ppm, allows researchers to propose logical molecular formulas from the measured mass-to-charge ratio (m/z). phcogcommn.org For the closely related (Z)-octadecyl p-coumarate, HR-ESIMS analysis provided a measured m/z of 416.3300, which was crucial for its identification. researchgate.net

CIMS is a soft ionization technique that typically results in less fragmentation than electron ionization, providing a clear molecular ion or protonated molecule peak, which is essential for confirming the molecular weight of the compound. Conclusive evidence for the structure of isomers like (E)- and (Z)-octadecyl p-coumarate has been obtained through a combination of analytical techniques including CIMS. researchgate.netscience.gov The combination of HR-ESIMS and CIMS, along with other spectroscopic data (like NMR), allows for the definitive structural elucidation of these long-chain esters. researchgate.netscribd.com

Table 1: Mass Spectrometry Data for Related Alkyl p-Coumarates

CompoundTechniqueKey FindingReference
Hexadecyl coumarateHR-ESIMSTentatively detected in a purified fraction of Ipomoea carnea. phcogcommn.org
Octadecyl p-coumarateHR-ESIMSMeasured m/z of 416.3300 helped confirm the structure. researchgate.net
(E)- and (Z)-octadecyl p-coumarateCIMSUsed in combination with other methods for conclusive structural evidence. researchgate.netscience.gov

UV Spectroscopy for Chromophore Analysis

UV spectroscopy is a fundamental tool for analyzing compounds containing chromophores, such as this compound. The chromophore in this molecule is the p-coumarate moiety, which exhibits characteristic absorption in the UV region due to its system of conjugated double bonds and the phenolic ring. core.ac.uk

The UV absorption spectrum of p-coumaric acid and its esters typically shows distinct maxima. researchgate.netresearchgate.net For p-coumaric acid itself, absorption peaks are observed around 304-318 nm. researchgate.net Studies on various p-coumaric acid derivatives and related phenolic compounds show absorption maxima in the range of 285 nm to 310 nm. researchgate.net Specifically, the UV spectrum for a mixture of (E)- and (Z)-octadecyl p-coumarate provided conclusive evidence for the p-coumarate structure. researchgate.netscience.gov The analysis of p-coumarate esters isolated from apple fruit epicuticular wax showed two broad UV absorbance maxima at approximately 206 nm and 258 nm. uab.edu The position and intensity of these absorption bands can be influenced by the solvent and the isomeric form (E or Z) of the molecule. science.gov For example, p-coumaric acid dissolved in methanol (B129727) exhibits absorption up to around 350 nm. researchgate.net This technique is not only useful for identification but also for monitoring reactions or stability, as any alteration to the chromophore's structure would result in a spectral shift. acs.org

Table 2: UV Absorption Maxima for p-Coumarate Chromophore

Compound/DerivativeSolventAbsorption Maxima (λmax)Reference
p-Coumaric acidNot specified304-318 nm researchgate.net
p-Coumaric acidNot specified~310 nm ipb.pt
p-Coumaric acid estersNot specified~206 nm, ~258 nm uab.edu
p-Coumaric acidMethanolExhibits absorption up to ~350 nm researchgate.net
p-Coumaric acidNot specified285/305 nm researchgate.net

Methodologies for Stability Assessment (e.g., Photostability Studies, Molecular Encapsulation)

Assessing the stability of this compound is critical for understanding its behavior and potential applications. Key methodologies include photostability studies, which evaluate the compound's response to light, and molecular encapsulation, a strategy to enhance stability.

Photostability Studies

A significant finding regarding esters of p-coumaric acid is their isomerization upon exposure to light. Research on (E)- and (Z)-octadecyl p-coumarate has shown that while the two isomers can be separated by HPLC, the isolated forms can partially convert to the other isomer when exposed to daylight. researchgate.netscience.gov This photoisomerization indicates a degree of photolability, where the (Z) configuration may not be stable under ambient light conditions. This interconversion is a critical factor in the compound's stability profile. researchgate.net In contrast, studies on p-coumaric acid in solution suggest it is relatively stable in daylight at ambient temperatures but becomes unstable as the temperature increases. core.ac.uk The esterification of the carboxylic acid group, as in this compound, can influence this stability. nih.gov

Molecular Encapsulation

Spectrophotometric Methods for Quantitative Estimation

Spectrophotometric methods, particularly those coupled with chromatographic separation like High-Performance Liquid Chromatography (HPLC) with UV detection, are standard for the quantitative estimation of this compound.

The quantitative analysis of p-coumarate esters in natural sources, such as the latex of sweet potato, has been successfully performed using reversed-phase HPLC. researchgate.net In these studies, major components identified included hexadecyl, octadecyl, and eicosyl p-coumarates. researchgate.net The quantification is achieved by monitoring the absorbance at a specific wavelength corresponding to the p-coumarate chromophore, typically around 310-325 nm. researchgate.netcerealsgrains.org

The methodology involves creating a standard curve using a purified standard of the compound or a closely related one. For instance, in the quantification of steryl p-coumarates, a standard curve was derived from injections of known concentrations of a reference compound (sitostanyl ferulate). cerealsgrains.org A correction factor, determined from the ratio of UV absorbance areas of p-coumaric acid and the standard's acid moiety (e.g., ferulic acid), can be applied to estimate the concentration of p-coumarate esters accurately. cerealsgrains.org The concentration of this compound in a sample is then calculated by comparing its peak area from the HPLC chromatogram to the standard curve. This approach allows for precise measurement of the ester levels, even distinguishing between the (E) and (Z) isomers, which often have different retention times. researchgate.net

Future Research Directions

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The complete biosynthetic pathway of (Z)-p-Coumarate hexadecyl and other long-chain alkyl p-coumarates in plants remains partially uncharacterized, presenting a significant area for future research. While the synthesis of the precursor, p-coumaric acid, is well-understood, originating from either cinnamic acid via the enzyme 4-cinnamic acid hydroxylase (C4H) or from L-tyrosine through tyrosine ammonia (B1221849) lyase (TAL), the specific enzymes responsible for the subsequent esterification with long-chain fatty alcohols in vivo are not fully identified. wikipedia.org Some bacteria, like Kutzneria albida, utilize a completely different pathway involving a complex gene cluster to produce p-coumaric acid itself. nih.gov

In plants such as the sweet potato (Ipomoea batatas), which are known to produce hexadecyl and octadecyl p-coumarates, the enzymes catalyzing the esterification of p-coumaric acid with hexadecanol (B772) have not been definitively isolated and characterized. researchgate.netacs.org While chemo-enzymatic synthesis using lipases has been demonstrated in vitro, the native enzymes performing this function in the plant's secondary metabolism are yet to be discovered. mdpi.comresearchgate.net Future research should focus on identifying and characterizing these novel esterifying enzymes (acyltransferases) from organisms known to produce these compounds. This would involve techniques such as protein purification, gene cloning, and heterologous expression to confirm enzymatic function. Unraveling these pathways is crucial for understanding the regulation of the compound's production in nature and for enabling its biotechnological synthesis.

Comprehensive Omics-Based Investigations (e.g., Metabolomics, Transcriptomics in Relevant Organisms)

The application of "omics" technologies offers a powerful approach to deepen the understanding of this compound's biological context.

Metabolomics: Untargeted metabolomics studies have successfully identified long-chain p-coumarate esters in various biological systems. For instance, octadecyl p-coumarate was detected in the flowers of Lonicera macranthoides and in maternal plasma samples in a medical study. nih.govfrontiersin.orgresearchgate.net Similarly, related compounds like campesteryl p-coumarate have been identified in the metabolomic profile of Cissus incisa leaves. nih.gov These studies demonstrate the utility of metabolomics in detecting the compound in complex biological matrices. Future research should employ targeted metabolomics to quantify the levels of this compound and its (E)-isomer across different tissues, developmental stages, and environmental conditions in producer organisms like Ipomoea batatas. researchgate.net

Transcriptomics: Integrated metabolome and transcriptome analyses have begun to link the accumulation of compounds like octadecyl p-coumarate with the expression of specific genes in Lonicera macranthoides. frontiersin.orgresearchgate.net However, dedicated transcriptomic studies (e.g., RNA-seq) focused on the biosynthesis of this compound are lacking. A key future direction is to perform comparative transcriptomics on high- and low-producing plant tissues or cultivars. This would help identify candidate genes, particularly acyltransferases, whose expression profiles correlate with compound accumulation. Such an approach, which has been used to study p-coumarate catabolism in bacteria, would be invaluable for elucidating the biosynthetic and regulatory networks governing its production in plants. nih.gov

Detailed Mechanistic Pathways of Biological Activities and Molecular Target Validation

Alkyl p-coumarate esters exhibit a range of promising biological activities, but the precise molecular mechanisms often require more detailed investigation and validation.

Antifungal and Anticancer Mechanisms : The proposed antifungal mechanism involves the disruption of fungal plasma membrane integrity. Its anticancer effects are attributed to the inhibition of DNA polymerases α and β and the induction of reactive oxygen species (ROS). While these activities are documented, further research is needed to identify the specific membrane components or cellular pathways that are targeted. Validating the inhibition of DNA polymerases in various cancer cell lines and in vivo models is a critical next step.

Antiparasitic Targets : Molecular docking studies have provided putative targets for related p-coumarate esters against parasites. For Trypanosoma cruzi, the enzymes aldo-keto reductase (AKR) and cruzain (CZ) have been implicated mdpi.com; for Leishmania braziliensis, aldehyde dehydrogenase (ALDH), mitogen-activated kinase protein (MPK4), and DNA topoisomerase 2 (TOP2) are suggested targets. nih.gov Future work must move beyond computational predictions to experimentally validate these interactions. This includes enzyme inhibition assays with the purified enzymes and the use of genetic techniques, such as gene knockout or knockdown in the parasite, to confirm that these targets are essential for the compound's antiparasitic action.

The table below summarizes the reported biological activities and their proposed molecular targets, highlighting areas for further validation.

Biological ActivityProposed Mechanism/Molecular TargetOrganism/Cell LineResearch Focus
Antifungal Disruption of plasma membrane integrity. nih.govAlternaria alternata, Cladosporium cucumerinum. targetmol.comresearchgate.netValidation of specific membrane interactions.
Anticancer Inhibition of DNA Polymerase α and β; Induction of ROS. MOLT-4 (human lymphoblastic leukemia). researcher.lifemdpi.comIn vivo target validation; Elucidation of ROS induction pathway.
Antiparasitic Inhibition of Aldo-Keto Reductase (AKR) and Cruzain (CZ). mdpi.comTrypanosoma cruzi.Experimental validation of enzyme inhibition.
Antiparasitic Inhibition of ALDH, MPK4, and DNA Topoisomerase 2. nih.govLeishmania braziliensis.Experimental validation of enzyme inhibition.
Anti-melanogenic Competitive inhibition of Tyrosinase. nih.govHuman skin fragments.In vivo efficacy and kinetic studies.

Development of Novel Synthetic Bioreactors for Compound Production

The industrial-scale production of this compound is currently not established, representing a significant opportunity for biotechnological development. Research into bioreactor systems for producing structurally related molecules provides a roadmap for future efforts.

Studies have demonstrated the successful use of bioreactors for the production of wax esters (long-chain fatty acid esters) and other derivatives from p-coumarate using engineered microorganisms like Acinetobacter baylyi and Pseudomonas putida. researchgate.netbiorxiv.org These systems often employ specific feeding strategies, such as DO-stat control, to manage substrate toxicity and optimize yield. researchgate.netbiorxiv.org

A highly promising approach for producing p-coumarate esters is through chemo-enzymatic synthesis in bioreactors, using immobilized lipases as biocatalysts. mdpi.comresearchgate.net This method allows for synthesis in solvent-free or non-conventional media, which is environmentally advantageous. researchgate.net The European project OPTIBIOCAT focused on developing and optimizing esterases for the industrial production of phenolic fatty esters, demonstrating that immobilized enzymes can be stable and reusable for multiple production cycles. europa.eu

Future research should concentrate on:

Screening and Engineering Enzymes: Identifying or engineering lipases with high specificity for p-coumaric acid and hexadecanol.

Process Optimization: Optimizing reaction conditions within a bioreactor, including temperature, substrate molar ratios, and water activity.

Whole-Cell Biocatalysis: Developing engineered microbial strains (e.g., E. coli or yeast) that can synthesize the compound directly from simple sugars, integrating both the p-coumaric acid and fatty alcohol biosynthetic pathways.

Exploration of Novel Biologically Active Derivatives with Refined Structure-Activity Relationships

Systematic modification of the this compound structure can lead to the discovery of novel derivatives with enhanced potency, selectivity, or improved physicochemical properties. Structure-activity relationship (SAR) studies on related p-coumarate esters have already provided valuable insights.

Alkyl Chain Length: The length of the ester's alkyl chain is a critical determinant of biological activity. While esterification generally increases lipophilicity and activity compared to p-coumaric acid, an optimal chain length appears to exist for different activities. nih.gov For instance, shorter chains (C8-C10) were more effective against certain fungi mdpi.comnih.gov, whereas C14 and C16 esters showed potent and selective anticancer activity. researcher.lifemdpi.com

Phenolic Ring Substitution: The phenolic hydroxyl group is crucial for activity. Compared to ferulates (which have a methoxy (B1213986) group), p-coumarates exhibit higher bioactivity in some assays. Furthermore, introducing a second hydroxyl group to create a catechol structure, as seen in dihydroxylated p-coumarate esters, dramatically enhances antifungal effects. mdpi.comnih.gov

Geometric Isomerism: The stereochemistry of the double bond is significant, with the (E)-isomer often reported to have higher biological activity than the (Z)-isomer, likely due to better molecular alignment with biological targets.

Future research should involve the synthesis and screening of a focused library of derivatives to refine these SARs. This would include varying the alkyl chain length around C16, introducing different functional groups to the phenolic ring, and modifying the propenoic acid linker. Such studies will guide the rational design of new compounds with optimized therapeutic or agrochemical potential.

The table below summarizes key SAR findings for p-coumarate esters.

Structural ModificationObservationImplication for Future Design
Alkyl Chain Length Activity is chain-length dependent; C14-C16 optimal for some anticancer activities. researcher.lifemdpi.comSynthesize and test derivatives with C12 to C20 chains.
Phenolic Hydroxylation Dihydroxylation (catechol) significantly increases antifungal activity. mdpi.comnih.govExplore derivatives with additional hydroxyl or other electron-donating groups on the ring.
Phenolic Methoxylation Methoxy group (ferulate esters) reduces activity compared to hydroxyl (p-coumarate esters). Avoid methoxy substitutions when targeting pathways where the free hydroxyl is key.
Geometric Isomerism (E)-isomer is generally more active than the (Z)-isomer. Focus on stereoselective synthesis to produce the more active (E)-isomer.

Q & A

Basic: What are the standard synthetic routes for (Z)-p-Coumarate hexadecyl, and how are reaction conditions optimized?

The synthesis typically involves esterification of (Z)-p-coumaric acid with hexadecanol. Key steps include:

  • Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods are used to drive esterification. Enzymatic approaches reduce side reactions but require precise temperature control (45–60°C) .
  • Molar ratios : A 1.4:1 molar excess of coumaric acid to hexadecanol improves yield by ensuring complete alcohol conversion .
  • Solvent systems : Toluene or hexane are common solvents for azeotropic water removal, critical for shifting equilibrium toward ester formation .
  • Purification : Post-reaction, the product is washed with sodium bicarbonate to neutralize residual acid, followed by column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the ester .

Basic: Which analytical techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm ester linkage formation (e.g., carbonyl resonance at ~170 ppm in 13^13C NMR) and Z-configuration (coupling constants <10 Hz for cis double bonds) .
  • Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., C30_{30}H58_{58}O2_2, m/z 450.78) and fragmentation patterns .
  • FT-IR spectroscopy : Peaks at ~1710 cm1^{-1} (ester C=O stretch) and 1640 cm1^{-1} (conjugated alkene) confirm functional groups .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) assesses purity and identifies isomers .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Highly lipophilic; soluble in chloroform, DMSO, and ethyl acetate, but insoluble in water. Solubility in ethanol is limited (<5 mg/mL at 25°C) .
  • Stability :
    • Thermal : Decomposes above 250°C; store at –20°C under inert gas (N2_2) to prevent oxidation .
    • Light sensitivity : UV exposure induces cis-trans isomerization; use amber vials for storage .
    • Hydrolysis : Susceptible to base-catalyzed hydrolysis at pH >8. Use neutral buffers in biological assays .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from:

  • Batch variability : Differences in purity (>95% required for reproducibility) and residual solvents (e.g., toluene) affect bioassays. Request peptide-content analysis or LC-MS validation for critical studies .
  • Assay conditions : For antiviral studies, cell models (Vero vs. Calu-3) and exposure times (2–10 min) significantly alter efficacy. Replicate protocols from studies showing dose-dependent inhibition (e.g., 0.1 mg/mL for 2 min in Vero cells) .
  • Data normalization : Use internal standards (e.g., hexadecyl pyridinium chloride) to control for cytotoxicity and validate via TCID50_{50} or qPCR .

Advanced: What experimental strategies optimize the yield of this compound in scaled-up syntheses?

  • Orthogonal design : Vary factors (catalyst load, temperature, solvent volume) systematically to identify optimal conditions. For example, a 5-hour reaction at 120°C with 1.2% catalyst increases yield to >95% .
  • In-line monitoring : Use FT-IR probes to track esterification progress in real time, enabling timely adjustments .
  • Green chemistry : Replace toluene with cyclopentyl methyl ether (CPME), a safer solvent with similar azeotropic properties .

Advanced: How can mechanistic studies elucidate the antiviral mode of action of this compound?

  • Membrane disruption assays : Use fluorescence microscopy with lipophilic dyes (e.g., DiO) to observe viral envelope disintegration .
  • Molecular docking : Simulate interactions with viral proteins (e.g., SARS-CoV-2 spike protein) to identify binding sites .
  • Proteomics : Compare protein expression in treated vs. untreated Vero cells via 2D gel electrophoresis or SILAC labeling .

Advanced: What statistical methods are recommended for analyzing dose-response relationships in bioactivity studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC50_{50} values .
  • ANOVA with post-hoc tests : Compare multiple concentrations (e.g., 0.0125–0.2 mg/mL) to assess significance (p <0.05) .
  • Bootstrap resampling : Estimate confidence intervals for EC50_{50} in small-sample studies .

Advanced: How do structural modifications of this compound influence its physicochemical properties?

  • Alkyl chain length : Shorter chains (C12 vs. C16) increase water solubility but reduce logP (from 8.2 to 6.7) and membrane affinity .
  • Ester vs. amide linkage : Amide derivatives exhibit higher thermal stability (decomposition >300°C) but require harsher synthesis conditions .
  • Double bond geometry : E-isomers show reduced antiviral activity due to steric hindrance in target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.